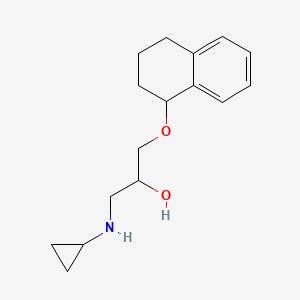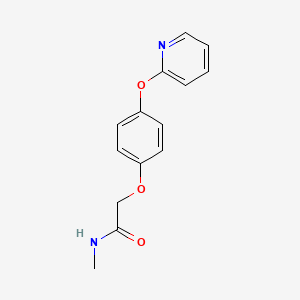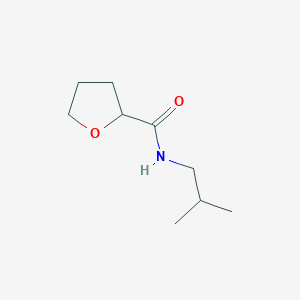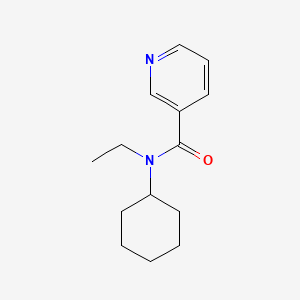
1-(Cyclopropylamino)-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylamino)-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-2-ol, commonly known as CTN-986, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTN-986 belongs to the family of beta-adrenergic receptor agonists and has been shown to possess potent cardio-protective properties.
Wirkmechanismus
CTN-986 acts as a beta-adrenergic receptor agonist and stimulates the beta-adrenergic receptors in the heart. This leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates several intracellular targets, including L-type calcium channels, which results in an increase in intracellular calcium levels. This increase in intracellular calcium levels leads to an increase in myocardial contractility and cardiac output.
Biochemical and Physiological Effects:
CTN-986 has several biochemical and physiological effects, including an increase in myocardial contractility, cardiac output, and heart rate. CTN-986 also has vasodilatory effects, which can lead to a reduction in blood pressure. In addition, CTN-986 has anti-inflammatory and anti-oxidant properties, which may contribute to its cardio-protective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CTN-986 is its potent cardio-protective properties, which make it an attractive candidate for the treatment of cardiovascular diseases. CTN-986 is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of CTN-986 is its short half-life, which may limit its therapeutic efficacy.
Zukünftige Richtungen
Several future directions for the study of CTN-986 include the investigation of its long-term safety and efficacy in animal models and clinical trials. In addition, further studies are needed to elucidate the molecular mechanisms underlying the cardio-protective effects of CTN-986. Finally, the development of more stable analogs of CTN-986 may lead to the development of more effective therapies for the treatment of cardiovascular diseases.
Synthesemethoden
The synthesis of CTN-986 involves a multi-step process starting with the reaction of 1,2,3,4-tetrahydronaphthalene with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 2-chloro-1-(cyclopropylamino)ethanol to yield the intermediate product. The final step involves the reaction of the intermediate product with 2,3-epoxypropanol to form CTN-986.
Wissenschaftliche Forschungsanwendungen
CTN-986 has been extensively studied for its potential therapeutic applications in the treatment of cardiovascular diseases. Several preclinical studies have demonstrated that CTN-986 possesses potent cardio-protective properties and can reduce myocardial infarct size and improve cardiac function. CTN-986 has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its cardio-protective effects.
Eigenschaften
IUPAC Name |
1-(cyclopropylamino)-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c18-14(10-17-13-8-9-13)11-19-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,13-14,16-18H,3,5,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZOLWYUMLKOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)OCC(CNC3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-adamantyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7540081.png)



![3-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B7540111.png)
![Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7540117.png)



![[4-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7540147.png)
![(4-Chlorophenyl)-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7540169.png)
![N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7540173.png)
![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)
